

Application Notes and Protocols for 2-(2-methoxy-2-oxoethyl)benzoic acid

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Compound of Interest

Compound Name: 2-(2-Methoxy-2-oxoethyl)benzoic acid

Cat. No.: B173760

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of **2-(2-methoxy-2-oxoethyl)benzoic acid**, also known as methyl o-carboxyphenylacetate. This document includes a detailed experimental protocol for its synthesis and methods to evaluate its potential as an anti-inflammatory agent, a key area of interest for benzoic acid derivatives.[\[1\]](#)[\[2\]](#)

Compound Overview

2-(2-methoxy-2-oxoethyl)benzoic acid (CAS No. 14736-50-6) is an organic compound with the molecular formula $C_{10}H_{10}O_4$ and a molecular weight of 194.19 g/mol. [\[3\]](#) It features a benzoic acid scaffold with a methoxycarbonylmethyl group at the ortho position. This structure makes it a valuable intermediate in organic synthesis for creating more complex molecules, including bioactive heterocycles.[\[2\]](#) Its structural similarity to known anti-inflammatory agents suggests its potential as a therapeutic agent, possibly through the inhibition of cyclooxygenase (COX) enzymes.[\[4\]](#)

Physicochemical Properties

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₀ H ₁₀ O ₄ |
| Molecular Weight | 194.19 g/mol [3] |
| CAS Number | 14736-50-6[3] |
| IUPAC Name | 2-(2-methoxy-2-oxoethyl)benzoic acid[3] |
| SMILES | COC(=O)CC1=CC=CC=C1C(=O)O[3] |
| Predicted pKa | 3.69 ± 0.36[5] |

Synthesis Protocol

A common method for the synthesis of **2-(2-methoxy-2-oxoethyl)benzoic acid** is through the esterification of the corresponding carboxylic acid or the reaction of 2-methoxyacetophenone with lithium borohydride.[2][6] Below is a representative protocol based on the Fischer esterification of homophthalic acid.

Objective: To synthesize **2-(2-methoxy-2-oxoethyl)benzoic acid** via Fischer esterification.

Materials:

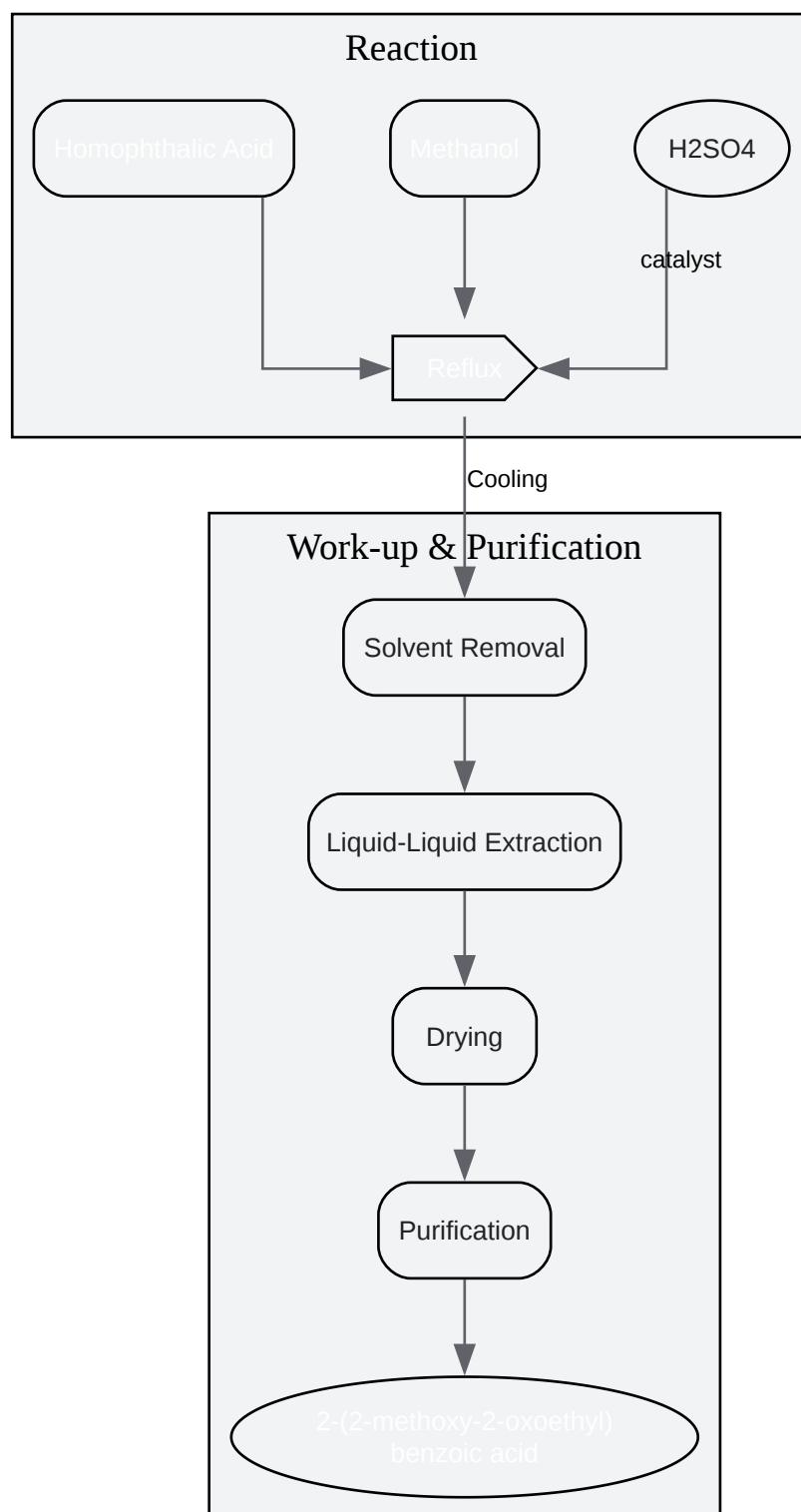
- Homophthalic acid (2-carboxyphenylacetic acid)
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (5% aqueous solution)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Round-bottom flask

- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of homophthalic acid in 40 mL of anhydrous methanol.
- Catalyst Addition: Carefully add 1.5 mL of concentrated sulfuric acid dropwise to the stirring solution.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 70°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: a. After cooling to room temperature, remove the excess methanol using a rotary evaporator. b. Transfer the residue to a separatory funnel containing 50 mL of ethyl acetate. c. Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of 5% sodium bicarbonate solution (to remove unreacted diacid), and 30 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude **2-(2-methoxy-2-oxoethyl)benzoic acid** can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
- Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

DOT Diagram: Synthesis Workflow

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Caption: Workflow for the synthesis of **2-(2-methoxy-2-oxoethyl)benzoic acid**.

Anti-Inflammatory Activity Evaluation Protocols

The anti-inflammatory potential of **2-(2-methoxy-2-oxoethyl)benzoic acid** can be assessed using both in vitro and in vivo models. A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.[\[4\]](#)

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and literature procedures.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **2-(2-methoxy-2-oxoethyl)benzoic acid** against COX-1 and COX-2 enzymes.

Materials:

- Human recombinant COX-1 and COX-2 enzymes
- COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Heme cofactor
- Arachidonic acid (substrate)
- COX probe (for fluorometric assays) or reagents for detecting prostaglandin E_2 (for ELISA-based assays)
- Test compound: **2-(2-methoxy-2-oxoethyl)benzoic acid** dissolved in DMSO
- Positive controls: A selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib)
- 96-well microplate (black or clear, depending on the detection method)
- Microplate reader (fluorometric or absorbance)

Procedure:

- Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and the test compound in the assay buffer.
- Assay Setup: In a 96-well plate, add the following to respective wells:
 - Blank: Assay buffer
 - Enzyme Control (100% activity): Assay buffer, enzyme, and cofactor.
 - Inhibitor Wells: Assay buffer, enzyme, cofactor, and varying concentrations of the test compound.
 - Positive Control Wells: Assay buffer, enzyme, cofactor, and a known inhibitor.
- Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
- Measurement:
 - Fluorometric: Immediately measure the fluorescence kinetically for 5-10 minutes (Ex/Em = 535/587 nm).[7]
 - ELISA: Stop the reaction after a defined time (e.g., 2 minutes) and measure the amount of PGE₂ produced according to the ELISA kit instructions.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Illustrative Quantitative Data for Benzoic Acid Derivatives

While specific IC₅₀ values for **2-(2-methoxy-2-oxoethyl)benzoic acid** are not readily available in the literature, the following table provides illustrative data for other benzoic acid derivatives with demonstrated COX inhibitory activity.

| Compound | Target | IC ₅₀ (μM) |
|---|-------------------|------------------------------|
| Derivative 4e (oxindole derivative) | COX-2 | 3.34 ± 0.45[10] |
| Kuwanon A | COX-2 | 14[11] |
| Celecoxib (Control) | COX-2 | >6.3 (Selectivity Index)[11] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | COX-2 (predicted) | - |

Note: This data is for structurally related compounds and should be used for comparative purposes only.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of a compound.[4][12]

Objective: To assess the ability of **2-(2-methoxy-2-oxoethyl)benzoic acid** to reduce acute inflammation in a rat model.

Materials:

- Wistar rats (150-200 g)
- **2-(2-methoxy-2-oxoethyl)benzoic acid**
- Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
- Carrageenan (1% w/v in saline)
- Positive control: Indomethacin (10 mg/kg)
- Pletysmometer

Procedure:

- Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
- Dosing:
 - Divide the rats into groups (n=6): Vehicle control, positive control, and test compound groups (e.g., 25, 50, 100 mg/kg).
 - Administer the test compound or controls orally or intraperitoneally.
- Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V_0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (V_t).
- Data Analysis:
 - Calculate the percentage of edema increase for each animal: $[(V_t - V_0) / V_0] * 100$.
 - Calculate the percentage of inhibition of edema for the treated groups compared to the control group: $[(\% \text{ Edema_control} - \% \text{ Edema_treated}) / \% \text{ Edema_control}] * 100$.
 - Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

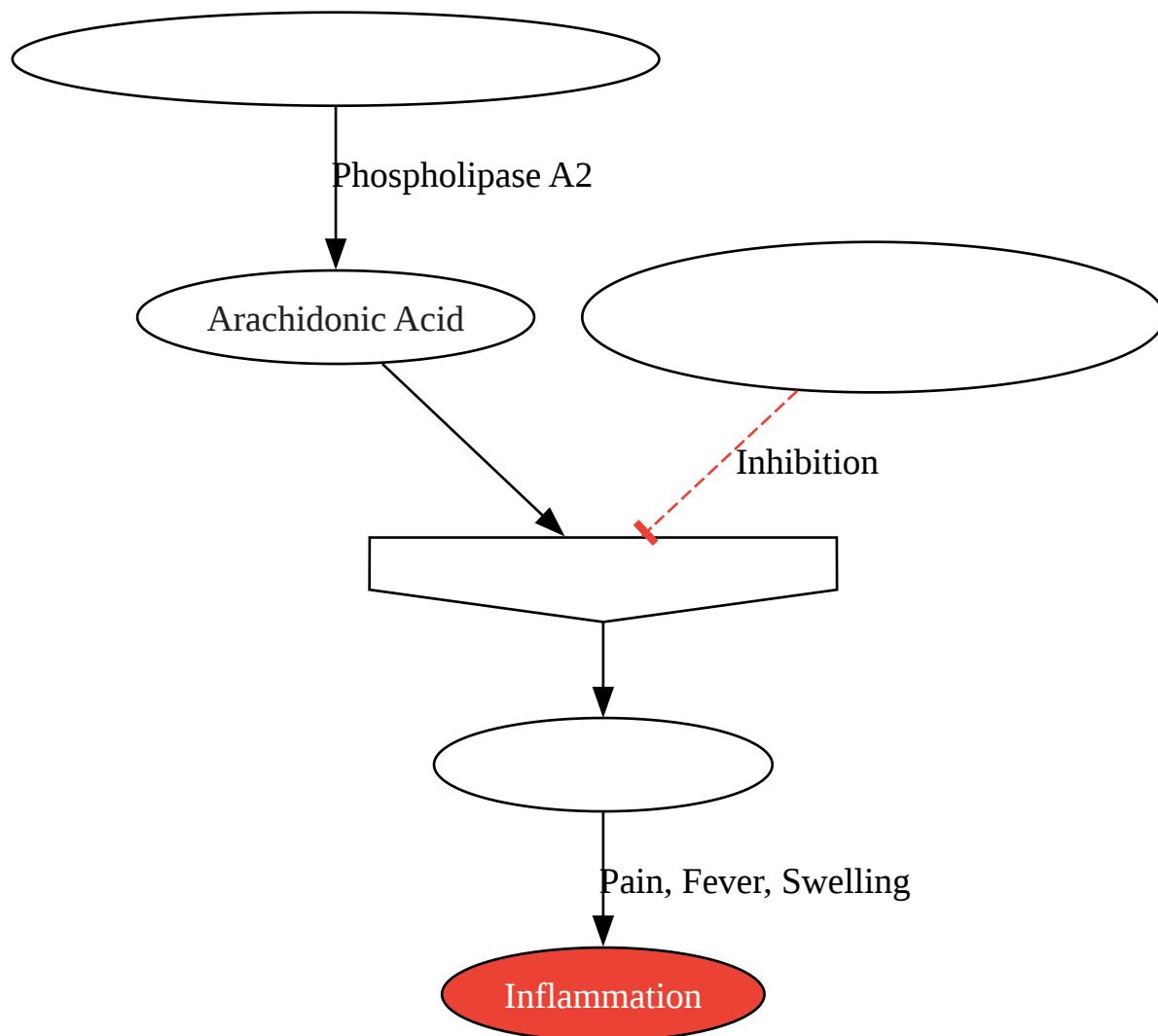
Illustrative Data for 2-Hydroxymethylbenzamide Derivatives

The following data for related compounds demonstrates the potential anti-inflammatory efficacy in the carrageenan-induced paw edema model.[\[4\]](#)

| Compound ID | R Group | % Inhibition of Edema (100 mg/kg) |
|--------------|---|-----------------------------------|
| 3d | -CH ₂ -CH ₂ -[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1[4] |
| 3f | -CH ₂ -CH ₂ -CH ₂ -morpholinyl | 38.0[4] |
| Indomethacin | (Standard Drug) | 56.3[4] |

Proposed Mechanism of Action: COX Pathway Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are crucial for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4] It is hypothesized that **2-(2-methoxy-2-oxoethyl)benzoic acid** may share this mechanism.



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